N-Methyl-N,N-bis(2-pyridylethyl)amine-d3
Overview
Description
N-Methyl-N,N-bis(2-pyridylethyl)amine is a chemical compound with the molecular formula C15H19N3 and a molecular weight of 241.33 . It is used as a reagent in the preparation of copper pyridylmethylethylenediamine dicyanamido polymeric complexes .
Synthesis Analysis
The synthesis of N-Methyl-N,N-bis(2-pyridylethyl)amine involves the use of 2-Vinylpyridine and Betahistine dihydrochloride . The reaction conditions include the addition of ammonium chloride in toluene at 85-86°C for 60 hours .Molecular Structure Analysis
The molecular structure of N-Methyl-N,N-bis(2-pyridylethyl)amine is represented by the formula C15H19N3 . For a detailed molecular structure, please refer to specialized chemical databases or software.Chemical Reactions Analysis
N-Methyl-N,N-bis(2-pyridylethyl)amine is used as a reagent in the preparation of copper pyridylmethylethylenediamine dicyanamido polymeric complexes . Further details about its chemical reactions can be found in specialized chemistry literature.Physical and Chemical Properties Analysis
N-Methyl-N,N-bis(2-pyridylethyl)amine has a molecular weight of 241.33 and a molecular formula of C15H19N3 . It has a boiling point of 126-127°C (at 0.08 Torr), a predicted density of 1.067±0.06 g/cm3, and a predicted pKa of 8.17±0.50 . It is a solid and its color ranges from pale yellow to light yellow .Preparation Methods
Synthetic Routes and Reaction Conditions
N-Methyl-N,N-bis(2-pyridylethyl)amine-d3 can be synthesized through a reaction involving 2-vinylpyridine and betahistine dihydrochloride. The reaction typically requires a base to facilitate the formation of the desired product . The process involves the following steps:
Starting Materials: 2-vinylpyridine and betahistine dihydrochloride.
Reaction Conditions: The reaction is carried out in the presence of a base, such as sodium hydroxide, under controlled temperature conditions.
Purification: The product is purified using standard techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste .
Chemical Reactions Analysis
Types of Reactions
N-Methyl-N,N-bis(2-pyridylethyl)amine-d3 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridyl groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as halides, amines, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce amines or alcohols .
Scientific Research Applications
N-Methyl-N,N-bis(2-pyridylethyl)amine-d3 has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of complex organic molecules and coordination compounds.
Biology: Employed in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of catalysts and as an intermediate in the manufacture of fine chemicals.
Mechanism of Action
The mechanism by which N-Methyl-N,N-bis(2-pyridylethyl)amine-d3 exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites on proteins and altering their activity. This interaction can modulate various biochemical pathways, leading to changes in cellular functions .
Comparison with Similar Compounds
Similar Compounds
N-Methyl-N,N-bis(2-pyridylethyl)amine: The non-deuterated version of the compound.
Betahistine: A related compound used in the treatment of vertigo.
2-Vinylpyridine: A precursor in the synthesis of N-Methyl-N,N-bis(2-pyridylethyl)amine-d3.
Uniqueness
This compound is unique due to the presence of deuterium atoms, which can provide insights into reaction mechanisms and metabolic pathways through isotopic labeling. This makes it a valuable tool in research applications where tracking the fate of the compound is essential .
Properties
IUPAC Name |
2-pyridin-2-yl-N-(2-pyridin-2-ylethyl)-N-(trideuteriomethyl)ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3/c1-18(12-8-14-6-2-4-10-16-14)13-9-15-7-3-5-11-17-15/h2-7,10-11H,8-9,12-13H2,1H3/i1D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQHKIDBZBKQYMR-FIBGUPNXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC1=CC=CC=N1)CCC2=CC=CC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N(CCC1=CC=CC=N1)CCC2=CC=CC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40858022 | |
Record name | N-(~2~H_3_)Methyl-2-(pyridin-2-yl)-N-[2-(pyridin-2-yl)ethyl]ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40858022 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
244094-71-1 | |
Record name | 2-Pyridineethanamine, N-(methyl-d3)-N-[2-(2-pyridinyl)ethyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=244094-71-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(~2~H_3_)Methyl-2-(pyridin-2-yl)-N-[2-(pyridin-2-yl)ethyl]ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40858022 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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